Lixivaptan
Vue d'ensemble
Description
Lixivaptan est un antagoniste sélectif du récepteur de la vasopressine 2 (V2R), non peptidique et actif par voie orale. Il est développé en tant que médicament expérimental par Palladio Biosciences, Inc., une filiale de Centessa Pharmaceuticals plc. This compound est actuellement en développement clinique de phase III pour le traitement de la maladie polykystique rénale autosomique dominante (ADPKD), la forme la plus courante de la maladie polykystique rénale .
Applications De Recherche Scientifique
Lixivaptan has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound to study the effects of vasopressin receptor antagonists on various biological processes. In biology, this compound is used to investigate the role of vasopressin receptors in kidney function and water balance. In medicine, this compound is being developed as a treatment for hyponatremia and ADPKD. In industry, this compound is used in the development of new therapeutic agents targeting vasopressin receptors .
Mécanisme D'action
Target of Action
Lixivaptan is an orally-active, non-peptide, selective vasopressin 2 receptor antagonist . The primary target of this compound is the vasopressin receptor 2 (V2R) located in kidney tubular epithelial cells .
Mode of Action
This compound inhibits the binding of arginine vasopressin to the vasopressin receptor 2 (V2R) in kidney tubular epithelial cells . This inhibition results in a net effect of aquaresis, or electrolyte-free water excretion . This property of this compound explains its use as therapies to treat euvolemic and hypervolemic hyponatremia .
Biochemical Pathways
The inhibition of the V2R by this compound affects the vasopressin-cAMP/PKA signaling cascade . Genetic mutations associated with Autosomal Dominant Polycystic Kidney Disease (ADPKD) cause an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), which results in increased cellular proliferation and cyst formation and expansion in the kidney . Because intracellular cAMP is a secondary messenger for vasopressin acting at V2R, this compound can restore normal levels of intracellular cAMP, thereby delaying cyst growth .
Pharmacokinetics
It is known that this compound is administered orally
Result of Action
The result of this compound’s action is a reduction in kidney size and cyst volume in animal models of PKD . In particular, this compound has demonstrated beneficial effects on cystic disease progression in rat and mouse models of ADPKD . It has also been shown to improve polycystic disease symptoms .
Action Environment
The action environment of this compound is primarily the kidney, where it interacts with the V2R in kidney tubular epithelial cells It is known that this compound is being developed for the treatment of adpkd, a genetic condition that causes cysts to develop in the kidneys
Safety and Hazards
Lixivaptan has been shown to safely and effectively correct serum sodium concentrations in hospitalized patients with euvolemic hyponatremia . The overall rate of adverse events with this compound was similar to that of placebo, and most adverse events observed in the this compound group were well tolerated .
Orientations Futures
As of February 2022, Centessa Pharmaceuticals has started dosing of the first subject in its pivotal Phase 3 clinical trial (“ACTION Study”) evaluating lixivaptan as a potential treatment for Autosomal Dominant Polycystic Kidney Disease (“ADPKD”) . The trial is expected to enroll approximately 1,350 subjects across more than 200 sites in over 20 countries . The Company anticipates completing enrollment in the second half of 2023 and, if results are supportive, plans to submit a New Drug Application (“NDA”) after completion of the one-year double-blind portion of the study .
Analyse Biochimique
Biochemical Properties
Lixivaptan plays a significant role in biochemical reactions by acting as a vasopressin 2 receptor antagonist. It inhibits the binding of arginine vasopressin to vasopressin receptor 2 in kidney tubular epithelial cells, leading to a net effect of aquaresis, or electrolyte-free water excretion . This compound interacts with various biomolecules, including the vasopressin receptor 2, cyclic adenosine monophosphate (cAMP), and aquaporin-2 (AQP2). The interaction with vasopressin receptor 2 inhibits the vasopressin-induced increase in cAMP levels, which in turn prevents the phosphorylation of AQP2 and its trafficking to the apical plasma membrane .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In renal collecting duct cells, this compound prevents the vasopressin-induced increase in cAMP levels and AQP2 phosphorylation, thereby inhibiting water reabsorption . This results in increased urine output and reduced water retention. Additionally, this compound has been shown to decrease kidney weight, cysts, and cAMP levels in animal models of polycystic kidney disease, indicating its potential to preserve renal function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the vasopressin receptor 2, which inhibits the receptor’s activation by arginine vasopressin . This inhibition prevents the downstream signaling cascade that leads to the increase in cAMP levels and subsequent phosphorylation of AQP2. By blocking this pathway, this compound effectively reduces water reabsorption in the kidneys, leading to increased urine output and decreased water retention .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its efficacy in preventing the vasopressin-induced increase in cAMP levels and AQP2 phosphorylation over extended periods . Long-term studies in animal models have demonstrated that this compound can reduce kidney size and cyst volume, indicating its potential for sustained therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In PCK rats, a validated animal model of polycystic kidney disease, low-dose this compound showed a significant reduction in kidney weight, cystic burden, and cAMP levels, along with preserved renal function . Higher doses of this compound were less efficacious, suggesting a threshold effect where optimal dosing is crucial for maximizing therapeutic benefits .
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of water reabsorption in the kidneys. It interacts with the vasopressin receptor 2 and cAMP signaling pathway, which are critical for the regulation of aquaporin-2 trafficking and function . By inhibiting this pathway, this compound effectively reduces water reabsorption and promotes aquaresis .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its interaction with the vasopressin receptor 2 . It binds to the receptor in kidney tubular epithelial cells, preventing the vasopressin-induced signaling cascade that leads to water reabsorption . This targeted distribution ensures that this compound exerts its effects specifically in the kidneys, where it is needed most.
Subcellular Localization
The subcellular localization of this compound is primarily in the renal collecting duct cells, where it interacts with the vasopressin receptor 2 and aquaporin-2 . By preventing the phosphorylation and trafficking of aquaporin-2 to the apical plasma membrane, this compound effectively reduces water reabsorption and promotes aquaresis . This specific localization ensures that this compound exerts its effects precisely where it is needed to regulate water balance in the body.
Méthodes De Préparation
La synthèse du lixivaptan comprend plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse implique généralement l'utilisation d'un dérivé de benzodiazépine comme matière de départ. Les conditions de réaction comprennent l'utilisation de réactifs et de solvants spécifiques pour obtenir les transformations chimiques souhaitées. Les méthodes de production industrielle du this compound sont conçues pour optimiser le rendement et la pureté tout en minimisant l'utilisation de réactifs et de solvants dangereux .
Analyse Des Réactions Chimiques
Lixivaptan subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et de la nature des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent conduire à la formation de dérivés hydroxylés, tandis que les réactions de réduction peuvent entraîner la formation d'analogues réduits .
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, le this compound est utilisé comme composé modèle pour étudier les effets des antagonistes des récepteurs de la vasopressine sur divers processus biologiques. En biologie, le this compound est utilisé pour étudier le rôle des récepteurs de la vasopressine dans la fonction rénale et l'équilibre hydrique. En médecine, le this compound est en cours de développement comme traitement de l'hyponatrémie et de l'ADPKD. Dans l'industrie, le this compound est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs de la vasopressine .
Mécanisme d'action
This compound exerce ses effets en antagonisant sélectivement le récepteur de la vasopressine 2 (V2R). Ce récepteur est principalement situé dans les tubules collecteurs du rein, où il joue un rôle crucial dans la régulation de la réabsorption de l'eau. En bloquant la liaison de l'arginine-vasopressine au V2R, le this compound empêche l'insertion des canaux aquaporine-2 dans la membrane apicale des cellules des tubules collecteurs rénaux. Cela entraîne une augmentation de l'excrétion d'eau libre (effet aquaretique) et une normalisation des taux de sodium sérique. Les cibles moléculaires et les voies impliquées dans ce mécanisme comprennent la cascade de signalisation vasopressine-AMPc/PKA et la régulation du trafic de l'aquaporine-2 .
Comparaison Avec Des Composés Similaires
Lixivaptan appartient à la classe des antagonistes des récepteurs de la vasopressine, également appelés vaptans. Des composés similaires dans cette classe comprennent le tolvaptan, le conivaptan et le satavaptan. Comparé à ces composés, le this compound a montré un risque plus faible d'hépatotoxicité et un profil de sécurité plus favorable. Par exemple, le tolvaptan, un autre antagoniste du V2R, a été associé à des lésions hépatiques cliniquement significatives chez certains patients. En revanche, le this compound a démontré un potentiel plus faible de toxicité hépatique dans les études précliniques et cliniques .
Propriétés
IUPAC Name |
N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClFN3O2/c1-17-8-9-19(29)13-23(17)26(33)30-20-10-11-22(24(28)14-20)27(34)32-16-21-6-4-12-31(21)15-18-5-2-3-7-25(18)32/h2-14H,15-16H2,1H3,(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHTXRNHTVLQED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168472 | |
Record name | Lixivaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168079-32-1 | |
Record name | Lixivaptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168079-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lixivaptan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168079321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lixivaptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06666 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lixivaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIXIVAPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5X4B082E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.